N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N6O2/c17-16(18,19)12-3-1-2-11(8-12)15(27)21-6-7-24-14(26)5-4-13(23-24)25-10-20-9-22-25/h1-5,8-10H,6-7H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOAQEUGRGNWKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridazine ring fused with a triazole moiety and a trifluoromethyl group. Its molecular formula is , with a molecular weight of approximately 385.32 g/mol. The presence of these functional groups contributes significantly to its biological activity.
Target Cells
The primary targets for this compound are cancer cell lines, specifically MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. Research indicates that the compound inhibits cell proliferation and induces apoptosis in these cancer cells .
Biochemical Pathways
The induction of apoptosis suggests involvement in critical pathways related to cell survival and death. The compound's action may disrupt cellular signaling pathways, leading to increased apoptotic markers such as caspases and decreased anti-apoptotic proteins like Bcl-2 .
Biological Activities
The biological activities of this compound can be categorized as follows:
Anticancer Activity
Studies have shown that this compound effectively reduces the viability of cancer cells through apoptosis induction. In vitro assays demonstrated significant cytotoxic effects against both MCF-7 and HCT-116 cell lines, with IC50 values indicating potent activity .
Antimicrobial Activity
Compounds containing triazole and pyridazine rings have been reported to possess antibacterial and antifungal properties. For instance, derivatives similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungal strains . The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving membrane penetration and bioactivity.
Case Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the parent structure. Among them, one derivative exhibited an IC50 value of 10 µM against MCF-7 cells, significantly lower than that of standard chemotherapeutics . This highlights the potential of this compound as a lead in anticancer drug development.
Case Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial efficacy of related compounds against common pathogens such as E. coli and S. aureus. The results indicated that certain derivatives exhibited MIC values ranging from 0.5 to 8 µg/mL, demonstrating superior activity compared to traditional antibiotics like norfloxacin .
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
